![molecular formula C12H8ClFN4 B1420390 4-クロロ-1-(4-フルオロフェニル)-6-メチル-1H-ピラゾロ[3,4-d]ピリミジン CAS No. 1097095-32-3](/img/structure/B1420390.png)
4-クロロ-1-(4-フルオロフェニル)-6-メチル-1H-ピラゾロ[3,4-d]ピリミジン
概要
説明
“4-chloro-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine” is a compound that belongs to the pyrazolo[3,4-d]pyrimidine class . It has a molecular weight of 248.65 . This compound has been used in the synthesis of novel CDK2 inhibitors, which are important in cancer treatment .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine scaffold . The InChI code for this compound is 1S/C11H6ClFN4/c12-10-9-5-16-17(11(9)15-6-14-10)8-3-1-7(13)2-4-8/h1-6H .Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the retrieved papers .Physical and Chemical Properties Analysis
This compound is a brown solid with a melting point of 183-144 °C . The IR (KBr) cm-1 values are: 3455-3440 (OH), 3325 (NH), 1668 (C O), 1615 (C N) . The 1H-NMR (DMSO-d6) (ppm) values are: 11.25 (brs, 1H, NH, D2O exchangeable), 8.72 (brs, 1H, NH, D2O exchangeable), 8.51 (s, 1H, pyrimidine-H2), 8.02 (s, 1H, pyrazolo-H3), 7.58 (d, J = 8 Hz, 1H, phenyl-H2, H6), 6.96 (d, J = 8 Hz, 1H, phenyl) .科学的研究の応用
薬理学的応用
“4-クロロ-1-(4-フルオロフェニル)-6-メチル-1H-ピラゾロ[3,4-d]ピリミジン”などのピリミジン誘導体は、その高度な構造的多様性のために、治療分野で広く応用されてきました . これらは、代謝拮抗剤、抗がん剤、抗菌剤、抗アレルギー剤、チロシンキナーゼ、抗菌剤、カルシウムチャネル拮抗剤、抗炎症剤、鎮痛剤、降圧剤、抗リーシュマニア剤、抗結核剤、抗けいれん剤、利尿剤およびカリウム貯留剤から、抗攻撃性活性に至るまで、幅広い生物活性を示すことが報告されています .
抗がん剤の応用
ピリミジン誘導体は、さまざまな種類の癌の治療に使用されてきました。 たとえば、イマチニブ、ダサチニブ、ニロチニブは、ピリミジン系薬であり、白血病の確立された治療法です . それらはまた、乳がんや特発性肺線維症の治療にも使用されてきました .
抗菌剤の応用
ピリミジン誘導体は、顕著な抗菌活性を示しています . これにより、それらは新しい抗菌薬の開発のための潜在的な候補となります。
抗神経炎症性応用
ある研究では、トリアゾール-ピリミジンハイブリッドが、有望な神経保護および抗炎症特性を持つことが示されています . これらの化合物は、LPSで刺激されたヒトミクログリア細胞における一酸化窒素(NO)および腫瘍壊死因子-α(TNF-α)の産生を阻害することにより、顕著な抗神経炎症特性を示しました .
神経保護応用
トリアゾール-ピリミジンハイブリッドは、ヒト神経細胞における小胞体(ER)シャペロン、BIP、およびアポトーシスマーカー、切断型カスパーゼ-3の発現を減少させることにより、有望な神経保護活性を示しました . これにより、これらの化合物は神経保護剤として開発される可能性があります。
タンパク質フォールディング阻害剤
分子の4-ピペラジン-フェニルテールは、His244とVal283の側鎖との疎水性接触、およびフェノール性OH基とCys83の間の水素結合によって安定化され、ポケット内のリガンドを収容するために折り畳むことができます . これは、分子がタンパク質フォールディングの阻害剤として使用される可能性があることを示唆しています。
作用機序
Target of Action
The primary target of 4-chloro-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with its target, CDK2, by inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the cessation of cell proliferation
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the replication of cancer cells . Additionally, the compound may also influence other biochemical pathways related to inflammation, as pyrimidine derivatives have been reported to inhibit the activities of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Result of Action
The inhibition of CDK2 by 4-chloro-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine leads to significant cytotoxic activities against various cancer cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . The compound’s action results in alterations in cell cycle progression and induction of apoptosis within cancer cells .
Action Environment
The action, efficacy, and stability of 4-chloro-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine can be influenced by various environmental factors. For instance, the compound demonstrates stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, proper storage conditions are essential to maintain its stability and efficacy.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
4-chloro-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit specific protein kinases, which are essential for regulating cell growth, differentiation, migration, and metabolism . The compound’s inhibitory action on protein kinases is attributed to its ability to bind to the ATP-binding site of these enzymes, thereby preventing the transfer of phosphate groups to target proteins. This interaction disrupts the signaling pathways that promote cell proliferation and survival, making it a potential candidate for anticancer therapy .
Cellular Effects
The effects of 4-chloro-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins . Additionally, it affects cell cycle progression by arresting cells in the G1 or G2/M phase, thereby preventing their proliferation . These cellular effects highlight the potential of 4-chloro-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine as a therapeutic agent for cancer treatment.
Molecular Mechanism
The molecular mechanism of action of 4-chloro-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the ATP-binding site of protein kinases, inhibiting their activity and disrupting downstream signaling pathways . This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells. Furthermore, the compound has been shown to modulate the expression of genes involved in cell cycle regulation, apoptosis, and metabolism, thereby exerting its effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-chloro-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained inhibition of protein kinases and prolonged therapeutic effects . Its degradation products may exhibit different biological activities, which could impact the overall efficacy of the compound in long-term studies .
Dosage Effects in Animal Models
The effects of 4-chloro-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine vary with different dosages in animal models. At low doses, the compound effectively inhibits protein kinases and induces apoptosis in cancer cells without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage regimen to achieve maximum therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
4-chloro-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of active and inactive metabolites . These metabolites may influence metabolic flux and alter the levels of key metabolites involved in cellular processes . Understanding the metabolic pathways of the compound is essential for predicting its pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of 4-chloro-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it interacts with binding proteins that facilitate its localization to specific cellular compartments . The distribution of the compound within tissues is influenced by its physicochemical properties, such as lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of 4-chloro-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it exerts its effects on protein kinases and gene expression . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its biological activity . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
特性
IUPAC Name |
4-chloro-1-(4-fluorophenyl)-6-methylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN4/c1-7-16-11(13)10-6-15-18(12(10)17-7)9-4-2-8(14)3-5-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKFLLUUIHIJMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C3=CC=C(C=C3)F)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


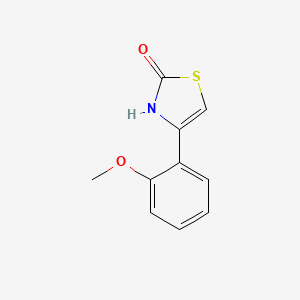
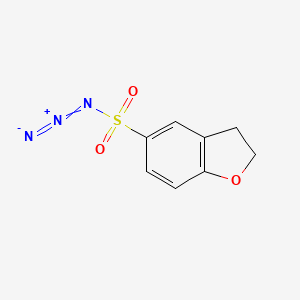
![2-[(3-Chloro-4-fluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B1420311.png)
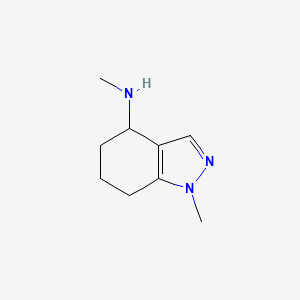
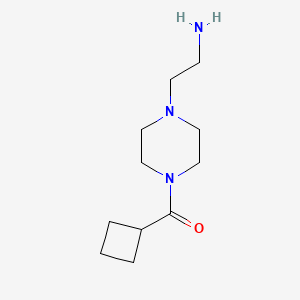


![4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-YL)thiazol-2-ol](/img/structure/B1420317.png)
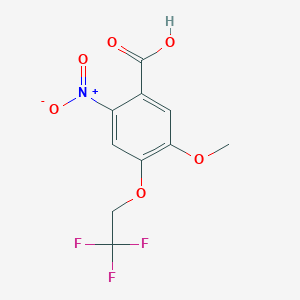
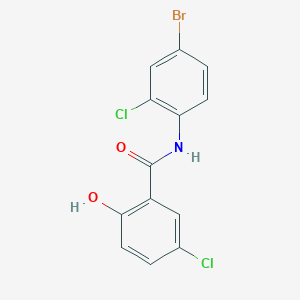
![{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine](/img/structure/B1420325.png)
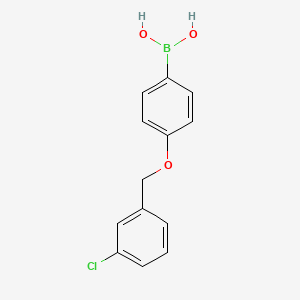

![2-[Chloro(phenyl)methyl]-5-(2-cyclopentylethyl)-1,3,4-oxadiazole](/img/structure/B1420328.png)
